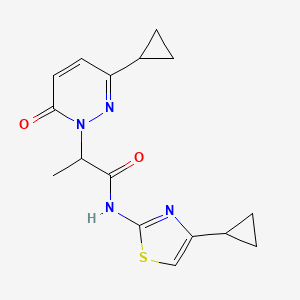

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide is an intriguing synthetic compound featuring a complex structure that includes both pyridazinone and thiazole moieties. This compound's unique architecture allows it to interact with a range of biological and chemical environments, making it an object of study in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide typically involves a multi-step process. The starting materials include cyclopropyl-containing compounds and pyridazinone derivatives. The synthetic route may proceed as follows: first, cyclopropylamine is reacted with pyridazinone under basic conditions to form the intermediate 3-cyclopropyl-6-oxopyridazin-1(6H)-ylamine. This intermediate then undergoes condensation with a thiazole derivative, specifically 4-cyclopropylthiazol-2-ylpropanoic acid, under dehydrating conditions to yield the final product.

Industrial Production Methods: Industrial synthesis of this compound scales up the laboratory protocols while ensuring adherence to safety and environmental regulations. Large-scale reactors and optimized catalytic systems may be employed to enhance the efficiency and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. Its reactivity is influenced by the presence of the cyclopropyl and pyridazinone groups, which are prone to nucleophilic substitution and electrophilic addition reactions.

Common Reagents and Conditions: Some typical reagents used in reactions involving this compound include hydrogenating agents for reduction (such as palladium on carbon), oxidizing agents like potassium permanganate, and nucleophiles like amines and halides. Standard conditions such as room temperature and atmospheric pressure are often sufficient, though specific reactions may require elevated temperatures or pressures.

Major Products: The products formed from these reactions vary but can include reduced or oxidized derivatives, substituted analogs, and ring-opened compounds, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound serves as a building block for creating more complex molecules, due to its versatile reactivity and stability. Researchers explore its potential as a ligand in coordination chemistry and as a precursor in polymer synthesis.

Biology: Its unique structure allows it to interact with various biological molecules, providing a basis for studying its effects on cellular processes. It may be investigated as a potential enzyme inhibitor or as a probe in biochemical assays.

Medicine: In the medical field, this compound's interactions with biological targets make it a candidate for drug development. Researchers may explore its efficacy as an anti-inflammatory, anti-cancer, or anti-microbial agent.

Industry: In the industrial realm, this compound's stability and reactivity make it suitable for use in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

Mecanismo De Acción

The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. The cyclopropyl groups and pyridazinone moiety are crucial for its binding affinity and specificity.

Comparación Con Compuestos Similares

When compared to other similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide stands out due to the combined presence of both cyclopropyl and thiazole groups. Similar compounds may include:

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide

These similar compounds differ mainly in the nature and position of substituents on the pyridazinone and thiazole rings, which can significantly influence their reactivity and biological activity.

Actividad Biológica

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide is a novel synthetic organic molecule belonging to the class of pyridazinone derivatives. Its unique structural features, including a cyclopropyl group and thiazole moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 350.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | 2034387-94-3 |

The biological activity of This compound is primarily linked to its interaction with specific molecular targets, particularly enzymes involved in cellular signaling pathways. Preliminary studies indicate that this compound may inhibit phosphodiesterase (PDE) enzymes, which are crucial for regulating cyclic adenosine monophosphate (cAMP) levels in cells.

Inhibition of PDE Enzymes:

- PDE Inhibition: By inhibiting PDEs, the compound can potentially enhance cAMP signaling, which is beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The compound's IC50 values against these cell lines were reported to be within the range of 10–30 μM, indicating moderate potency .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro tests revealed activity against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 15 μg/mL .

Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of the compound on xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, with a reported tumor inhibition rate of approximately 60% .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of the compound against multidrug-resistant strains. The study highlighted its effectiveness in reducing bacterial load in infected mice models, suggesting potential for therapeutic application in treating resistant infections .

Propiedades

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-cyclopropyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-9(20-14(21)7-6-12(19-20)10-2-3-10)15(22)18-16-17-13(8-23-16)11-4-5-11/h6-11H,2-5H2,1H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZVEFPJYWKCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C2CC2)N3C(=O)C=CC(=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.